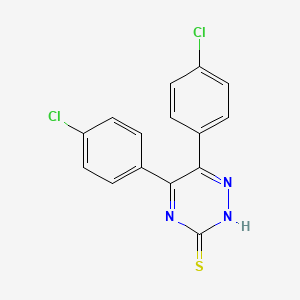
5,6-Bis(4-chlorophenyl)-1,2,4-triazine-3(2H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Bis(4-chlorophenyl)-1,2,4-triazine-3(2H)-thione is a chemical compound known for its unique structure and properties. It belongs to the class of triazine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-chlorophenyl)-1,2,4-triazine-3(2H)-thione typically involves the reaction of 4-chlorobenzonitrile with thiourea under specific conditions. The reaction is carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the triazine ring. The reaction mixture is usually heated to a temperature of around 150°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Bis(4-chlorophenyl)-1,2,4-triazine-3(2H)-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine atoms on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,6-Bis(4-chlorophenyl)-1,2,4-triazine-3(2H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,6-Bis(4-chlorophenyl)-1,2,4-triazine-3(2H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Bis(4-chlorophenyl)-2-methoxynicotinonitrile
- 4,6-Bis(4-chlorophenyl)-2-chloropyrimidine
Uniqueness
5,6-Bis(4-chlorophenyl)-1,2,4-triazine-3(2H)-thione is unique due to its specific triazine ring structure and the presence of chlorine atoms on the phenyl rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
88300-12-3 |
|---|---|
Fórmula molecular |
C15H9Cl2N3S |
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
5,6-bis(4-chlorophenyl)-2H-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C15H9Cl2N3S/c16-11-5-1-9(2-6-11)13-14(19-20-15(21)18-13)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) |
Clave InChI |
LKNWZOVLHNNXIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=S)NN=C2C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14377129.png)
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14377139.png)
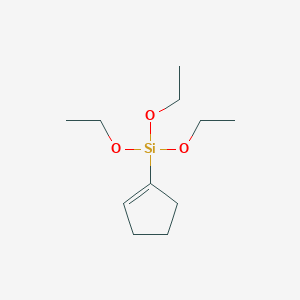
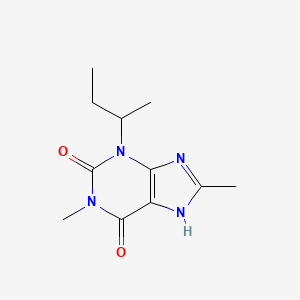
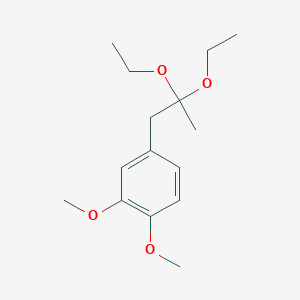
![[Benzyl(phenyl)amino]propanedioic acid](/img/structure/B14377153.png)
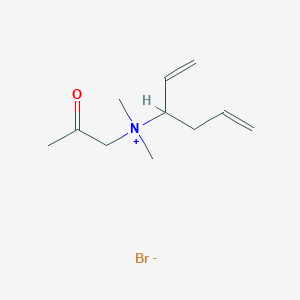
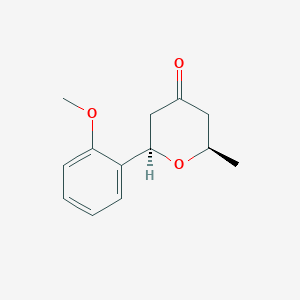
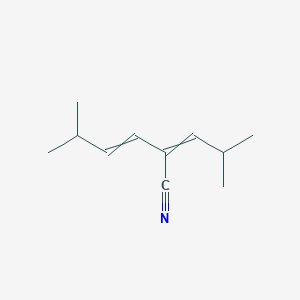
![2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one](/img/structure/B14377170.png)
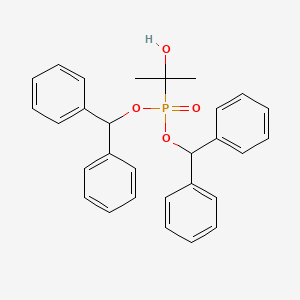
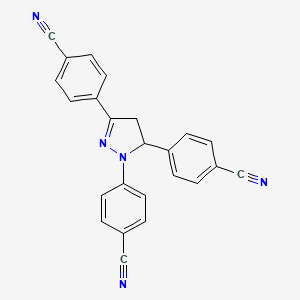
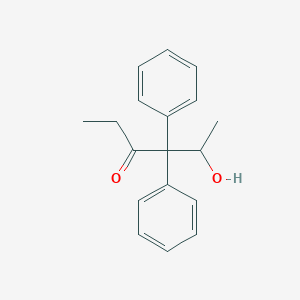
![2-Amino-3-[(methanesulfinyl)methyl]benzonitrile](/img/structure/B14377187.png)
